4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Dye Intermediate HPLC Purity Analytical Chemistry

Secure 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H acid, CAS 90-20-0) with ≥97% HPLC purity for robust azo dye coupling and electropolymerization. Its unique tri-functional naphthalene scaffold (amino, hydroxyl, and dual sulfonic acid groups) ensures high reactivity and solubility critical for vibrant dye yields and low μM MIP sensor detection. Leverage documented thermal stability (up to 200°C) and alkaline solubility for wider processing windows. Ideal for Reactive Black 5 synthesis and HIV-1 RT inhibitor scaffolds.

Molecular Formula C10H9NO7S2
Molecular Weight 319.3 g/mol
CAS No. 90-20-0
Cat. No. B1199971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
CAS90-20-0
Synonyms4-amino-5-hydroxynaphthalene-2,7-disulfonic acid
4-amino-5-hydroxynaphthalene-2,7-disulphonic acid monosodium salt
AHNDMS cpd
Molecular FormulaC10H9NO7S2
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O
InChIInChI=1S/C10H9NO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
InChIKeyAPRRQJCCBSJQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 20 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (CAS 90-20-0): A Versatile Azo Dye Intermediate with Emerging Applications in Antiviral Research and Chemical Sensing


4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS 90-20-0), also known as H acid or 1-amino-8-naphthol-3,6-disulfonic acid, is a synthetic, aromatic sulfonic acid derivative characterized by a naphthalene backbone substituted with one amino group, one hydroxyl group, and two sulfonic acid groups [1]. This compound is a foundational intermediate in the dye industry, primarily utilized as a coupling component in the synthesis of azo dyes for textiles, leather, and paper, and it has also gained recognition as a building block for electrochemical sensors and as a scaffold in antiviral drug discovery [2].

Why 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Cannot Be Readily Substituted by Generic Dye Intermediates


Substituting 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid with other in-class naphthalenesulfonic acids or generic dye intermediates is not straightforward due to its unique combination of three distinct functional groups (amino, hydroxyl, and two sulfonic acids) at specific positions on the naphthalene ring, which collectively determine its reactivity, solubility, and binding affinity [1]. This precise arrangement is critical for its role as a coupling component in azo dye synthesis and as a recognition element in sensors. The quantitative evidence in Section 3 demonstrates how these structural features translate into measurable differences in purity, solubility, stability, and biological activity compared to its closest analogs, underscoring why generic substitution often leads to suboptimal or failed performance [2].

Quantitative Differentiation of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (CAS 90-20-0): Head-to-Head Evidence for Scientific and Procurement Decisions


HPLC Purity Analysis: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (CAS 90-20-0) vs. Industrial-Grade H Acid Specifications

Procurement-grade 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS 90-20-0) is offered at a minimum HPLC purity of ≥97.0% to 98.5%, a specification that is critical for ensuring consistent color yield and minimizing side reactions in high-value dye syntheses [1]. In contrast, the industrial standard for H acid content, which is often reported as 'total content,' can be as low as 80-85%, reflecting the presence of significant impurities like chromotropic acid and W acid . This purity differential is a key procurement criterion for applications where precise stoichiometry and low byproduct formation are essential .

Dye Intermediate HPLC Purity Analytical Chemistry

Solubility in Alkaline Media: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid vs. Mono-Sulfonated Analogs

The presence of two sulfonic acid groups in 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS 90-20-0) confers significantly enhanced solubility in alkaline solutions, a critical property for its use in aqueous dyeing and coupling reactions . This contrasts sharply with alternative dye intermediates possessing only a single sulfonic group, which are reported to have lower solubility and can require the use of less desirable organic co-solvents .

Solubility Aqueous Chemistry Dye Synthesis

Thermal Stability Profile: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid vs. Single-Sulfonated Intermediates

Technical data sheets indicate that 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS 90-20-0) demonstrates thermal stability up to 200°C, which is advantageous for chemical processes requiring elevated temperatures . This performance is contrasted with generic, single-sulfonated intermediates that are reported to degrade at around 150°C .

Thermal Stability Chemical Processing Dye Manufacturing

Fluorescence Quenching Selectivity for Hg²⁺: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Complexes

A computational study using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) investigated the selective fluorescence quenching of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS 90-20-0) when complexed with different metal ions [1]. The study found a significant difference in the excited-state radiative lifetime upon coordination with Hg²⁺ compared to Zn²⁺ and Cd²⁺, accounting for the selective quenching phenomenon [1].

Fluorescent Probe Metal Ion Detection Density Functional Theory (DFT)

Electrochemical Sensor Performance: Molecularly Imprinted Poly(4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid) for Theophylline Detection

A molecularly imprinted polymer (MIP) sensor was fabricated by electropolymerizing 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS 90-20-0) onto a glassy carbon electrode, creating a selective recognition site for theophylline [1]. The sensor achieved a method detection limit (MDL) of 0.32 μM for theophylline across a dynamic range of 0.4 to 17 μM [1]. This performance, stemming from the unique electropolymerizable properties of the monomer, demonstrates its utility in creating functional materials. The sensor also exhibited appreciable selectivity against structurally similar interferents like theobromine, caffeine, and doxofylline [1].

Electrochemical Sensor Molecularly Imprinted Polymer Theophylline

Antiretroviral Activity: Selective Inhibition of HIV-1 Reverse Transcriptase by a 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Analogue

Structure-activity relationship studies identified a nonsymmetric cholesterol-linked analogue of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (compound 23) as a potent and selective inhibitor of the HIV-1 reverse transcriptase (RT) enzyme [1]. This analogue demonstrated an IC50 of 0.06 μM against the RNA-dependent DNA polymerase (RDDP) activity of HIV-1 RT, a key functional domain [1]. Crucially, its inhibition of the DNA-dependent DNA polymerase (DDDP) and Ribonuclease H (RNase H) activities of the same enzyme was >100-fold weaker, indicating a high degree of functional selectivity within the target [1].

HIV-1 Reverse Transcriptase Inhibitor Antiviral

Optimal Application Scenarios for Procuring 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (CAS 90-20-0)


High-Purity Azo Dye Manufacturing for Textiles and High-Performance Inks

Procure 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS 90-20-0) with a minimum HPLC purity of 97% to ensure consistent and vibrant color yields in azo dye synthesis, particularly for reactive dyes like Reactive Black 5 [1]. The compound's high thermal stability (up to 200°C) and excellent solubility in alkaline media, as quantified in Section 3, provide a wider processing window and more robust manufacturing conditions compared to lower-purity or single-sulfonated alternatives, thereby reducing batch-to-batch variability and minimizing costly rework.

Development of Selective Electrochemical Sensors for Therapeutic Drug Monitoring

Utilize 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid as a functional monomer for the electropolymerization of molecularly imprinted polymers (MIPs). As demonstrated in Section 3, an MIP-modified electrode based on this compound can achieve a low micromolar detection limit (0.32 μM) for theophylline with high selectivity against structurally similar molecules like caffeine and theobromine [2]. This scenario is optimal for developing cost-effective, point-of-care sensors for drugs with a narrow therapeutic index.

Medicinal Chemistry Optimization of Selective HIV-1 Reverse Transcriptase Inhibitors

Leverage the 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid scaffold as a validated starting point for designing novel, non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). The evidence in Section 3 shows that specific derivatives can achieve low nanomolar potency (IC50 = 60 nM) against the polymerase domain of RT while exhibiting >100-fold selectivity over the RNase H domain [3]. This remarkable selectivity profile is a key differentiator from less specific inhibitors and makes this compound series attractive for further lead optimization programs aimed at reducing off-target toxicity.

Research into Fluorescent Probes for Selective Heavy Metal Detection

Investigate 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) as a ligand for constructing selective fluorescent sensors for mercury (Hg²⁺) detection. As established by DFT calculations in Section 3, this compound exhibits differential excited-state dynamics when complexed with Hg²⁺ compared to Zn²⁺ and Cd²⁺, leading to a selective fluorescence quenching response [4]. This property makes it a valuable building block for developing optical sensors for environmental monitoring and industrial hygiene applications where distinguishing between different heavy metals is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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